Home > Products > Screening Compounds P124112 > 3-(3-Fluorophenyl)piperidine
3-(3-Fluorophenyl)piperidine - 343856-71-3

3-(3-Fluorophenyl)piperidine

Catalog Number: EVT-3560885
CAS Number: 343856-71-3
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Grignard Reaction: This classic reaction could be employed to introduce the 3-fluorophenyl group to the piperidine ring. For instance, reacting a Grignard reagent derived from 3-bromofluorobenzene with a suitable piperidine derivative could yield 3-(3-fluorophenyl)piperidine [].
Mechanism of Action
  • Neurotransmitter Receptors: Compounds like Paroxetine [, , , , ], which share the fluorophenylpiperidine moiety, act as selective serotonin reuptake inhibitors (SSRIs) by binding to the serotonin transporter (SERT) and inhibiting serotonin reuptake in the synapse. Investigating whether 3-(3-fluorophenyl)piperidine exhibits similar activity or interacts with other neurotransmitter receptors, such as dopamine or norepinephrine receptors, could be of significant interest.
  • Enzymes: Some fluorophenylpiperidine derivatives have shown inhibitory activity against enzymes like phosphodiesterase 4 (PDE4) []. Exploring the potential of 3-(3-fluorophenyl)piperidine to inhibit specific enzymes involved in disease pathways could be a promising research direction.

5-(4-Fluorobenzylidene)-4′-(4-fluorophenyl)-1,1′-dimethyldispiro[piperidine-3,3′-pyrrolidine-2′,3′′-indoline]-4,2′′-dione

Compound Description: This compound is a complex, polycyclic molecule containing a piperidine ring. The paper primarily focuses on its crystallographic analysis, detailing its asymmetric unit, conformations of its ring systems, and hydrogen bonding patterns within the crystal lattice. []

6-Fluoro-3-[3-(4-fluorophenyl)-1-isopropyl indol-2-yl) allyl] piperidine-4-benzisoxazoles

Compound Description: This series of compounds incorporates a piperidine ring functionalized at the 3-position with a complex substituent containing indole and benzisoxazole moieties. The research highlights their synthesis and promising anti-inflammatory and antimicrobial properties. []

(3S,4R)-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine hydrochloride (Paroxetine, BRL 29060A)

Compound Description: Paroxetine, marketed as Seroxat and Paxil, is a medication primarily prescribed as an antidepressant. It functions as a selective serotonin reuptake inhibitor (SSRI) [, , ]. The provided research details its synthesis, including carbon-14 and carbon-13 labeling for mechanistic studies, and the synthesis of a potential impurity, (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-methanol [, ]. Further studies investigate its electroencephalographic effects in rabbits, demonstrating a sustained arousal pattern distinct from the drowsy patterns induced by imipramine and amitriptyline [].

(-) - Trans-N-p- fluorobenzoyl methyl-4-(p-fluorophenyl) -3 - [[3,4- (methylenedioxy) phenoxy] methyl] -piperidine

Compound Description: This compound is a derivative of paroxetine, synthesized by reacting the acetate salt of (-)-trans-4-(p-fluorophenyl)-3-[[3,4-(methylenedioxy)phenoxy]methyl]-piperidine with 2-chloro (or bromo)-4'-fluoroacetophenone. This modification aims to create new derivatives with potentially enhanced pharmacological properties [, ].

2,6-Bis(3-fluorophenyl)-3-isopropylpiperidin-4-one

Compound Description: This compound features a piperidine ring substituted with two 3-fluorophenyl groups at the 2- and 6-positions and an isopropyl group at the 3-position. Its crystal structure reveals a chair conformation for the piperidine ring with equatorial orientations of the 3-fluorophenyl substituents. []

1-(Cyclopropylmethyl)-4-(2'-(4''-fluorophenyl)-2'-oxoethyl)- piperidine HBr (DuP 734)

Compound Description: DuP 734 exhibits high affinity for sigma (Ki = 10 nM) and 5-HT2 (Ki = 15 nM) receptors, demonstrating potential as an antipsychotic medication. Its low affinity for dopamine receptors and lack of inhibition of dopamine, serotonin, or norepinephrine uptake suggest a distinct pharmacological profile [].

6-[6-Amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridyl]-1'-methylspiro[indoline-3,4'-piperidine]-2-one (SMU-B)

Compound Description: SMU-B is a potent, selective, and orally efficacious c-Met/ALK dual inhibitor. It demonstrates significant tumor growth inhibition in human gastric carcinoma xenograft models, highlighting its potential as an anticancer agent. []

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

Compound Description: Identified through computational methods for its potential as an anti-tuberculosis agent, this compound inhibits InhA and EthR, essential enzymes in mycolic acid synthesis, crucial for the viability of Mycobacterium tuberculosis [].

1-(4-Fluorophenyl)cycloheptanamine (3)

Compound Description: This molecule is part of a series of fluorinated arylcycloheptylamines designed as potential anticonvulsants and neuroprotective agents by acting as selective antagonists of the phencyclidine (PCP) binding site of the N-methyl-D-aspartate receptor (NMDAR) [].

1-(1-(4-Fluorophenyl)cycloheptyl)piperidine (4)

Compound Description: As part of a series of fluorinated arylcycloheptylamines, this compound was designed to investigate the structure-activity relationship (SAR) of arylcycloheptylamines as potential NMDAR antagonists. []

(3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]piperidine-2-one

Compound Description: This compound, specifically its amorphous form, exhibits promising properties for pharmaceutical formulations, including excellent solubility, stability, and low hygroscopicity. It also demonstrates Aβ production inhibitory action, making it a potential therapeutic agent for Alzheimer's disease [, ].

(R)-3-[1-(2,6-Dichlor-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazole-4-yl)pyridine-2-ylamine (Compound 1)

Compound Description: This compound exhibits potent inhibitory activity against the s-Met/HGFR kinase, a key regulator of tumor growth. It demonstrates potential as a therapeutic agent for treating abnormal cell expansion and inhibiting tumor growth driven by genetically altered kinases [].

3-(3-fluorophenyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one (FMP)

Compound Description: This organic crystal exhibits nonlinear absorption and optical-limiting properties, making it potentially suitable for applications in photonics and optical devices [].

(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Compound Description: The study focuses on the crystallographic analysis of this compound, detailing its E conformation, non-planar structure, and specific bond angles. The research highlights the compound's structural features and does not explore its biological activity [].

5-(1-(3 Fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21)

Compound Description: LQFM-21 is a newly synthesized pyrazole derivative exhibiting antihypertensive effects in spontaneously hypertensive rats (SHR). Its mechanism of action involves the NO/cGMP pathway and muscarinic receptor activation, leading to reduced blood pressure and vasodilation [].

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are crucial components of the RAS/RAF/MEK/ERK signaling pathway often dysregulated in cancer. The compound shows promise for enhanced efficacy and reduced resistance compared to targeting upstream nodes in the pathway [].

(1R,2S)-2-{[(2,4-Dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropanecarboxamide (E2006)

Compound Description: E2006 is an orally active, potent antagonist of orexin receptors, particularly the OX1 and OX2 subtypes. It shows efficacy in regulating the sleep/wake cycle in mice, making it a potential therapeutic candidate for insomnia and other sleep-wake disorders [].

(4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanone ([18F]FBAT)

Compound Description: This compound is a radiolabeled PET tracer designed for imaging inducible nitric oxide synthase (iNOS) activity, a key player in neuroinflammation. Its ability to accumulate in activated microglia and inflamed brain regions highlights its potential as a diagnostic tool for neuroinflammatory diseases [].

1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-fluorophenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (18b)

Compound Description: Compound 18b exhibits potent inhibitory activity against FMS-like tyrosine kinase 3 (FLT3). This kinase is considered a potential therapeutic target for psoriasis, and compound 18b demonstrates significant antipsoriatic effects in a transgenic mouse model of the disease [].

1,3-Bis(3-fluorophenyl)urea

Compound Description: The research focuses on the crystallographic analysis of 1,3-bis(3-fluorophenyl)urea, revealing the existence of at least two polymorphic forms with distinct hydrogen-bonding patterns. The study delves into the structural features and intermolecular interactions within the crystal lattice of each polymorph [].

1-(4-Morpholinophenyl)-3-(4-fluorophenyl)-propenone (A)

Compound Description: This compound, along with its positional isomer 1-(4-morpholinophenyl)-3-(3-fluorophenyl)-propenone (B), exhibits potent apoptosis-inducing activity against Spodoptera frugiperda (Sf9) cells. These compounds activate caspase-3, disrupt mitochondrial membrane potential, and induce DNA fragmentation, indicating their potential as insecticidal agents [].

4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB)

Compound Description: This compound is a liquid crystal exhibiting glass-forming properties. Studies investigate its crystallization kinetics, dielectric properties, and molecular dynamics within nanopores. The research focuses on understanding its phase transitions and behavior in confined environments [, ].

1-Benzyl-2-(3-fluorophenyl)-4-hydroxy-3-(3-phenylpropanoyl)-2H-pyrrole-5-one

Compound Description: This compound represents a novel class of non-ligand binding pocket (non-LBP) antagonists of the androgen receptor (AR). Identified through molecular topology techniques, it exhibits a distinct mechanism of action compared to traditional AR antagonists and shows potential for developing new therapies for prostate cancer and other androgen-dependent diseases [].

4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115)

Compound Description: AA-115/APG-115 is a highly potent and orally active inhibitor of murine double minute 2 (MDM2), a negative regulator of the tumor suppressor protein p53. Its high binding affinity for MDM2 (Ki < 1 nM), potent cellular activity, and excellent oral pharmacokinetic profile have led to its advancement into phase I clinical trials for cancer treatment [].

Dimethyl 3,3′-[(3-fluorophenyl)methylene]bis(1H-indole-2-carboxylate)

Compound Description: The research focuses on the crystal structure of this compound, highlighting the perpendicular orientation of the indole rings and the hydrogen-bonding network within the crystal lattice [].

1-(3-Chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (ANF-2)

Compound Description: ANF-2 is characterized by single-crystal XRD, spectroscopic methods, and DFT calculations. The research investigates its molecular structure, vibrational frequencies, electronic properties, and potential for biological activity. Theoretical calculations suggest possible sites for nucleophilic attack and assess its stability towards autoxidation and hydrolysis [].

(S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762)

Compound Description: This compound is a potent and selective checkpoint kinase inhibitor, particularly targeting CHK1. Its development involved structure-based design and optimization of thiophenecarboxamide ureas. AZD7762 enhances the efficacy of DNA-damaging agents in preclinical models and represents a potential therapeutic strategy for cancer treatment [].

(3R)-3-[[[(3-fluorophenyl)[(3,4,5-trifluorophenyl)methyl]amino] carbonyl]oxy]-1-[2-oxo-2-(2-thienyl)ethyl]-1-azoniabicyclo[2.2.2]octane bromide (CHF5407)

Compound Description: CHF5407 is a potent, long-acting, and selective muscarinic M3 receptor antagonist, exhibiting bronchodilator activity. Its prolonged duration of action is attributed to its slow dissociation from M3 receptors. The compound has shown potential for treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) [].

5-(3-Fluorophenyl)-4-methyl-1,2,4-triazole-3-thiol

Compound Description: This compound, along with its 3-alkylthio derivatives, 1,4-bis((5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl)thio)propane, and 1,4-bis((5-(3-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl)thio)butane, were synthesized and characterized using various spectroscopic techniques. The research primarily focuses on the synthesis and structural elucidation of these compounds [, ].

Properties

CAS Number

343856-71-3

Product Name

3-(3-Fluorophenyl)piperidine

IUPAC Name

3-(3-fluorophenyl)piperidine

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

InChI

InChI=1S/C11H14FN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2

InChI Key

BYQNFDWRXQRLOL-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=CC(=CC=C2)F

Canonical SMILES

C1CC(CNC1)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.